3-amino-N,2-dimethylbenzene-1-sulfonamide
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Overview
Description
3-amino-N,2-dimethylbenzene-1-sulfonamide is an organic compound with the molecular formula C8H12N2O2S and a molecular weight of 200.26 g/mol . It is a derivative of benzenesulfonamide, characterized by the presence of an amino group and two methyl groups attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N,2-dimethylbenzene-1-sulfonamide typically involves the sulfonation of 3-amino-N,2-dimethylbenzene. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonamide group. Common reagents used in this synthesis include sulfuric acid and chlorosulfonic acid .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The process involves the use of automated systems to monitor and adjust reaction conditions in real-time .
Chemical Reactions Analysis
Types of Reactions
3-amino-N,2-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and substituted benzenesulfonamides .
Scientific Research Applications
3-amino-N,2-dimethylbenzene-1-sulfonamide is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-amino-N,2-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The sulfonamide group can interact with various biological pathways, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-N,N-dimethylbenzenesulfonamide
- 4-amino-N,2-dimethylbenzenesulfonamide
- 2-amino-N,3-dimethylbenzenesulfonamide
Uniqueness
3-amino-N,2-dimethylbenzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research applications .
Biological Activity
Introduction
3-Amino-N,2-dimethylbenzene-1-sulfonamide, commonly referred to as a sulfonamide, is a compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in various fields, including medicinal chemistry and pharmacology.
The compound features a sulfonamide functional group, which plays a critical role in its biological activity. The mechanism of action primarily involves the inhibition of specific enzymes, notably carbonic anhydrases (CAs), which are crucial for various physiological processes.
Enzyme Inhibition
Sulfonamides, including this compound, act as competitive inhibitors of the enzyme dihydropteroate synthase. This inhibition disrupts folate synthesis in bacteria, leading to bacteriostatic effects. The structural similarity between sulfonamides and para-aminobenzoic acid (PABA) enables this competitive inhibition .
Interaction with Carbonic Anhydrases
Recent studies have highlighted the compound's ability to inhibit several isoforms of carbonic anhydrase, particularly CA IX and CA XII. These isoforms are associated with tumor progression and metastasis. The inhibitory activity was found to be in the nanomolar range for CA IX and sub-nanomolar for CA XII, indicating potent biological effects .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. It disrupts bacterial growth by inhibiting folate synthesis essential for DNA replication .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Streptococcus pneumoniae | 8 µg/mL |
Anti-Cancer Properties
The compound's role as an inhibitor of carbonic anhydrases also extends to potential anti-cancer applications. Inhibition of CA IX has been linked to reduced tumor growth and metastasis in various cancer models. For instance, studies have shown that derivatives of sulfonamides can induce apoptosis in cancer cell lines such as MDA-MB-231 .
Immunomodulatory Effects
Research indicates that sulfonamides may modulate immune responses by influencing cytokine production. For example, certain derivatives have been shown to enhance the release of pro-inflammatory cytokines from macrophages, suggesting a potential role in immunotherapy .
Case Study 1: Inhibition of Carbonic Anhydrase Isoforms
A study synthesized a series of pyridinium derivatives based on this compound to evaluate their inhibitory effects on human carbonic anhydrase isoforms. The results demonstrated that these derivatives had excellent selectivity for tumor-associated isoforms CA IX and CA XII over cytosolic forms .
Case Study 2: Antimicrobial Efficacy in Clinical Isolates
In clinical settings, the efficacy of this compound was tested against various bacterial strains isolated from patients. The compound showed promising results in treating infections caused by resistant strains of bacteria .
Properties
IUPAC Name |
3-amino-N,2-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-6-7(9)4-3-5-8(6)13(11,12)10-2/h3-5,10H,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJMZAWDPKWFBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1S(=O)(=O)NC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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